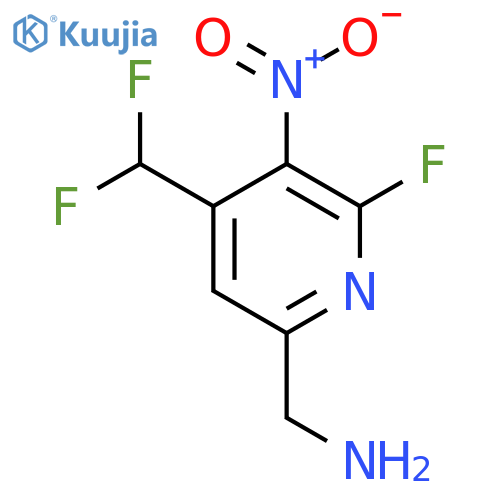Cas no 1806974-60-6 (6-(Aminomethyl)-4-(difluoromethyl)-2-fluoro-3-nitropyridine)

6-(Aminomethyl)-4-(difluoromethyl)-2-fluoro-3-nitropyridine 化学的及び物理的性質
名前と識別子
-
- 6-(Aminomethyl)-4-(difluoromethyl)-2-fluoro-3-nitropyridine
-
- インチ: 1S/C7H6F3N3O2/c8-6(9)4-1-3(2-11)12-7(10)5(4)13(14)15/h1,6H,2,11H2
- InChIKey: NADYTWJUQOWFNS-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=C(N=C(CN)C=1)F)[N+](=O)[O-])F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 236
- トポロジー分子極性表面積: 84.7
- 疎水性パラメータ計算基準値(XlogP): 0.6
6-(Aminomethyl)-4-(difluoromethyl)-2-fluoro-3-nitropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029033370-250mg |
6-(Aminomethyl)-4-(difluoromethyl)-2-fluoro-3-nitropyridine |
1806974-60-6 | 95% | 250mg |
$1,068.20 | 2022-03-31 | |
| Alichem | A029033370-500mg |
6-(Aminomethyl)-4-(difluoromethyl)-2-fluoro-3-nitropyridine |
1806974-60-6 | 95% | 500mg |
$1,802.95 | 2022-03-31 | |
| Alichem | A029033370-1g |
6-(Aminomethyl)-4-(difluoromethyl)-2-fluoro-3-nitropyridine |
1806974-60-6 | 95% | 1g |
$3,184.50 | 2022-03-31 |
6-(Aminomethyl)-4-(difluoromethyl)-2-fluoro-3-nitropyridine 関連文献
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
5. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
Wei Chen Nanoscale, 2015,7, 6957-6990
6-(Aminomethyl)-4-(difluoromethyl)-2-fluoro-3-nitropyridineに関する追加情報
6-(Aminomethyl)-4-(difluoromethyl)-2-fluoro-3-nitropyridine: A Comprehensive Overview
The compound 6-(Aminomethyl)-4-(difluoromethyl)-2-fluoro-3-nitropyridine (CAS No. 1806974-60-6) is a highly specialized organic compound with a unique structure and diverse applications. This compound belongs to the class of pyridine derivatives, which are widely studied for their potential in pharmaceuticals, agrochemicals, and advanced materials. The molecule features a pyridine ring with multiple substituents, including an aminomethyl group, a difluoromethyl group, a fluoro group, and a nitro group. These substituents confer the compound with distinctive electronic and steric properties, making it a valuable substrate for further chemical modifications and functionalization.
Recent studies have highlighted the importance of pyridine derivatives in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. The aminomethyl group in this compound serves as a versatile functional group, enabling the formation of hydrogen bonds and facilitating interactions with biological targets. Meanwhile, the difluoromethyl group introduces fluorine atoms, which are known to enhance lipophilicity and improve drug-like properties such as permeability and stability. The presence of the fluoro group and nitro group further modulates the electronic environment of the molecule, making it an attractive candidate for various chemical reactions.
One of the most promising applications of 6-(Aminomethyl)-4-(difluoromethyl)-2-fluoro-3-nitropyridine lies in its use as an intermediate in the synthesis of more complex molecules. For instance, researchers have explored its role in constructing heterocyclic frameworks that are essential for designing novel antibiotics and anticancer agents. The compound's ability to undergo nucleophilic aromatic substitution reactions has been particularly valuable in this context. Recent advancements in catalytic methods have further enhanced the efficiency of these reactions, enabling the production of high-purity derivatives with tailored functionalities.
In addition to its role in drug discovery, this compound has also found applications in materials science. Its unique electronic properties make it a potential candidate for use in organic electronics, such as light-emitting diodes (LEDs) and field-effect transistors (FETs). The integration of fluorinated groups into the molecule improves its electron transport characteristics, which is crucial for achieving high-performance electronic devices. Furthermore, the nitro group contributes to the molecule's redox properties, making it suitable for applications in energy storage systems like batteries and supercapacitors.
From a synthetic perspective, the preparation of 6-(Aminomethyl)-4-(difluoromethyl)-2-fluoro-3-nitropyridine involves a series of carefully designed steps that require precise control over reaction conditions. The synthesis typically begins with the nitration of a suitable pyridine derivative, followed by fluorination and alkylation steps to introduce the desired substituents. Recent innovations in catalytic fluorination techniques have significantly improved the yield and selectivity of these reactions, paving the way for large-scale production.
The environmental impact of this compound is another critical aspect that has garnered attention from researchers. While pyridine derivatives are generally considered stable under normal conditions, their degradation pathways under various environmental conditions need to be thoroughly investigated to ensure minimal ecological footprint. Recent studies have focused on assessing the biodegradability of fluorinated pyridines under simulated environmental conditions, providing valuable insights into their long-term sustainability.
In conclusion, 6-(Aminomethyl)-4-(difluoromethyl)-2-fluoro-3-nitropyridine (CAS No. 1806974-60-6) is a multifaceted compound with significant potential across diverse fields. Its unique structure enables it to serve as a versatile building block for advanced materials and bioactive molecules. As research continues to uncover new applications and improve synthetic methodologies, this compound is poised to play an increasingly important role in both academic and industrial settings.
1806974-60-6 (6-(Aminomethyl)-4-(difluoromethyl)-2-fluoro-3-nitropyridine) 関連製品
- 2171640-81-4(1-(3-aminothiolan-3-yl)cyclohexan-1-ol)
- 1397685-06-1(2-Oxo-2-phenylethyl 3,4-diaminobenzoate)
- 1394953-56-0(5-nitropyridine-2,3-diol)
- 106-08-1(Dodecanoic acid,26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacos-1-yl ester)
- 163672-83-1(6-Aminoisoquinolin-5-ol)
- 2171222-02-7((2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-hydroxypropanoic acid)
- 1807061-75-1(2-Chloro-5-(difluoromethyl)-3-iodopyridine-4-carboxylic acid)
- 1361733-50-7(2-Chloro-5-(2,5-dichlorophenyl)pyridine-4-acetonitrile)
- 42271-27-2(Methyl (ethylsulfonyl)acetate)
- 102878-92-2(3-hydrazinyl-1-methylpiperidine)




